Cas no 1613259-71-4 (4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester)

4-(N-Methylaminomethyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative featuring a methylaminomethyl substituent at the para position of the phenyl ring, stabilized as a pinacol ester. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions due to its enhanced stability and solubility in organic solvents compared to its free boronic acid counterpart. The pinacol ester group protects the boronic acid moiety, improving shelf life and handling. The N-methylaminomethyl side chain offers additional functionalization potential, making it valuable in medicinal chemistry and materials science applications. Its structural features ensure efficient reactivity while minimizing decomposition, making it a reliable intermediate in synthetic organic chemistry.
4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester structure
1613259-71-4 structure
Product name:4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester
CAS No:1613259-71-4
MF:C14H22BNO2
Molecular Weight:247.14098405838
MDL:MFCD18733526
CID:4609137
PubChem ID:56737727

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
    • N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
    • N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
    • CS-0176557
    • BS-31133
    • METHYL({[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE
    • MFCD18733526
    • 1613259-71-4
    • DB-085792
    • SCHEMBL15788103
    • 4-(N-Methylaminomethyl)phenylboronic acid pinacol ester
    • 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester
    • MDL: MFCD18733526
    • インチ: 1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-11(7-9-12)10-16-5/h6-9,16H,10H2,1-5H3
    • InChIKey: WNKCFPAMQIAINY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(CNC)=CC=2)OC(C)(C)C1(C)C

計算された属性

  • 精确分子量: 247.1743591g/mol
  • 同位素质量: 247.1743591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB311629-1 g
4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester, 98%; .
1613259-71-4 98%
1g
€572.40 2023-04-26
1PlusChem
1P00HZ4K-5g
4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
1613259-71-4 98%
5g
$546.00 2025-02-28
1PlusChem
1P00HZ4K-100mg
4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
1613259-71-4 98%
100mg
$34.00 2025-02-28
Crysdot LLC
CD12136538-1g
N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
1613259-71-4 95+%
1g
$371 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHA354-5g
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
1613259-71-4 95%
5g
¥3300.0 2024-04-23
A2B Chem LLC
AI37876-5g
4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
1613259-71-4 98%
5g
$532.00 2024-04-20
Crysdot LLC
CD12136538-5g
N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
1613259-71-4 95+%
5g
$1369 2024-07-23
A2B Chem LLC
AI37876-1g
4-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
1613259-71-4 98%
1g
$157.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHA354-100mg
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
1613259-71-4 95%
100mg
¥211.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHA354-100.0mg
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
1613259-71-4 95%
100.0mg
¥211.0000 2024-07-24

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester 関連文献

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Esterに関する追加情報

Comprehensive Overview of 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester (CAS No. 1613259-71-4)

4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester (CAS No. 1613259-71-4) is a highly versatile boronic ester derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry. Its unique structure, featuring a pinacol ester group and an N-methylaminomethyl substituent, enhances stability and reactivity, making it a preferred choice for researchers.

The growing interest in boronic acid derivatives stems from their applications in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. With the rise of targeted therapies, compounds like 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester are gaining traction due to their ability to form reversible covalent bonds with biological targets. This property is critical for designing selective and potent therapeutics, addressing unmet medical needs in oncology and neurodegenerative diseases.

From an industrial perspective, this compound is valued for its role in producing advanced OLED materials and organic semiconductors. The electronics industry increasingly relies on boronic esters for synthesizing high-performance luminescent and charge-transporting materials. Researchers are also exploring its potential in bioimaging probes and sensors, leveraging its boronate affinity for diols and other biomolecules.

One of the most frequently searched questions about CAS No. 1613259-71-4 revolves around its synthetic protocols and handling precautions. While the compound is stable under inert conditions, it requires protection from moisture to prevent hydrolysis of the boronic ester moiety. Storage recommendations typically suggest anhydrous environments at low temperatures. Another common query concerns its solubility—it is soluble in common organic solvents like THF, DCM, and DMSO, facilitating its use in diverse reaction setups.

In the context of green chemistry, 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester aligns with the demand for sustainable reagents. Its participation in metal-free coupling reactions and compatibility with aqueous conditions underscores its eco-friendly potential. This aspect resonates with the pharmaceutical industry’s shift toward greener synthetic routes to reduce environmental impact.

Recent advancements in AI-driven drug discovery have further spotlighted boronic acid derivatives. Computational models predict their binding affinities and reactivity patterns, accelerating the identification of novel applications for CAS No. 1613259-71-4. Such innovations are reshaping how researchers approach compound libraries and high-throughput screening.

To summarize, 4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester is a multifaceted compound bridging gaps between academia and industry. Its relevance in cutting-edge therapeutics, advanced materials, and sustainable chemistry ensures its continued prominence in scientific discourse. For detailed technical data or procurement inquiries, consulting specialized chemical databases or suppliers is advised.

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